molecular formula C13H20N2O B11477956 4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline

4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline

Cat. No.: B11477956
M. Wt: 220.31 g/mol
InChI Key: BRINXNYVAZTPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol It is characterized by the presence of a morpholine ring substituted with dimethyl groups and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline typically involves the reaction of 4-chloromethyl-2,6-dimethylmorpholine with aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the aniline group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline is unique due to its specific structural features, including the presence of both a morpholine ring and an aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]aniline

InChI

InChI=1S/C13H20N2O/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12/h3-6,10-11H,7-9,14H2,1-2H3

InChI Key

BRINXNYVAZTPDR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.